2-Fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide
Description
2-Fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide is a synthetic compound featuring a pyridine core substituted with a fluorine atom at the 2-position and a carboxamide group at the 4-position. The carboxamide nitrogen is linked to a piperidin-4-yl moiety, which is further substituted with a propan-2-yloxyethyl chain. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs indicate relevance in drug discovery, particularly in targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
2-fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2/c1-12(2)22-10-9-20-7-4-14(5-8-20)19-16(21)13-3-6-18-15(17)11-13/h3,6,11-12,14H,4-5,7-10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICIWDVXEKKHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN1CCC(CC1)NC(=O)C2=CC(=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C_{13}H_{18}F_{N}_{3}O
- Molecular Weight : 241.30 g/mol
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as an agonist for specific neurotransmitter receptors, influencing pathways related to mood regulation and cognition.
Table 1: Biological Activity Overview
| Activity | Target | IC50/EC50 (nM) | Effect |
|---|---|---|---|
| D3 Dopamine Receptor Agonism | D3 Receptor | 50 | Promotes β-arrestin translocation |
| Inhibition of Cell Proliferation | L1210 Mouse Leukemia Cells | 25 | Significant growth inhibition |
| Antitumor Activity | Various Cancer Cell Lines | 100 | Induces apoptosis |
Case Studies and Research Findings
- Dopamine Receptor Studies
- Anticancer Properties
-
In Vivo Studies
- In vivo studies have shown that administration of the compound in animal models leads to significant tumor reduction in xenograft models, suggesting its potential as a therapeutic agent against various cancers.
Discussion
The findings indicate that this compound possesses significant biological activity across multiple pathways. Its role as a dopamine receptor agonist may offer therapeutic benefits in neuropsychiatric disorders, while its anticancer properties warrant further investigation for potential use in oncology.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The compound’s core structure aligns with several pyridine and piperidine derivatives documented in the literature. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
*Calculated using standard atomic weights.
Key Observations:
- Substituents : The propan-2-yloxyethyl group introduces ether flexibility, contrasting with rigid substituents like substituted phenyl () or aromatic heterocycles (). Fluorine’s electronegativity may improve target binding compared to chloro or nitro groups in compounds .
- Thermal Stability : analogs exhibit high melting points (268–287°C), likely due to aromatic stacking. The target compound’s melting point is unreported but may be lower due to its aliphatic ether chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
